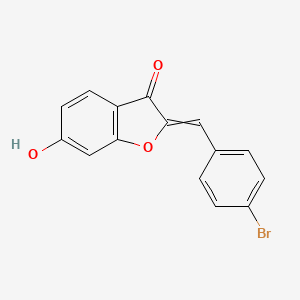
Hydroxypropylmethylcellulose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a methyl ether of cellulose in which some of the hydroxyl groups in the repeating glucose units are substituted with methoxy and hydroxypropyl groups . This compound is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its unique properties such as solubility, viscosity, and gelation behavior .
Vorbereitungsmethoden
Hydroxypropylmethylcellulose is synthesized through a two-step process. First, α-cellulose is methylated to form methyl cellulose using dimethyl sulfate. Then, methyl cellulose is hydroxypropylated using propylene oxide to produce this compound . Industrial production methods involve either batch or continuous processes. In the batch process, cellulose is alkalized, pressed, crushed, and matured before being etherified with an etherifying agent in an autoclave to obtain the crude product .
Analyse Chemischer Reaktionen
Hydroxypropylmethylcellulose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents, leading to the formation of different oxidation products . Common reagents used in these reactions include citric acid for cross-linking and polyethylene glycol as a gelation accelerant . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hydroxypropylmethylcellulose has a wide range of scientific research applications. In the pharmaceutical industry, it is used as a thickening agent, stabilizer, and emulsifier in oral and topical formulations . It also acts as a sustained-release agent, controlling the release of active ingredients over an extended period . In the food industry, it is used to improve the texture and stability of products such as sauces, dressings, and desserts . Additionally, it is used in the construction industry as a binder in cement-based materials, improving workability and adhesion . This compound is also being explored for its potential in drug delivery systems, 3D printing, and tissue engineering .
Wirkmechanismus
The mechanism of action of hydroxypropylmethylcellulose involves its ability to form a colloid solution when dissolved in water. It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . In drug delivery, it provides controlled release of a drug, effectively increasing the duration of release to prolong its therapeutic effects . In eye drops, it promotes corneal wetting by stabilizing and thickening the precorneal tear film .
Vergleich Mit ähnlichen Verbindungen
Hydroxypropylmethylcellulose is often compared with other cellulose derivatives such as methylcellulose, hydroxyethylcellulose, and carboxymethylcellulose . While all these compounds share similar properties, this compound has a higher degree of substitution, resulting in improved solubility and film-forming properties . This makes it more versatile and suitable for a wider range of applications compared to its counterparts .
Similar Compounds::- Methylcellulose
- Hydroxyethylcellulose
- Carboxymethylcellulose
This compound stands out due to its unique combination of properties, making it a valuable additive in various industries.
Eigenschaften
Molekularformel |
C56H108O30 |
|---|---|
Molekulargewicht |
1261.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane;1-[[(2R,3R,4S,5R,6S)-3,4,5-tris(2-hydroxypropoxy)-6-[(2R,3R,4S,5R,6R)-4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol |
InChI |
InChI=1S/C36H70O19.C20H38O11/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41;1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h19-44H,9-18H2,1-8H3;11-20H,9-10H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,26?,27-,28-,29-,30-,31+,32+,33-,34-,35-,36+;11-,12-,13-,14-,15+,16+,17-,18-,19-,20+/m11/s1 |
InChI-Schlüssel |
PUSNGFYSTWMJSK-GSZQVNRLSA-N |
Isomerische SMILES |
CC(COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O.COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)OC)OC)COC)OC)OC)OC |
Kanonische SMILES |
CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O.COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


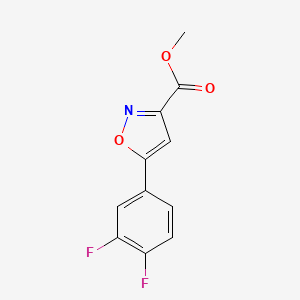
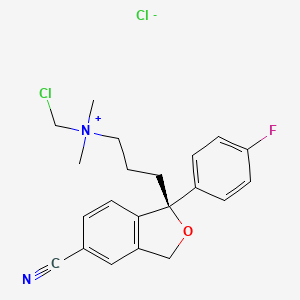
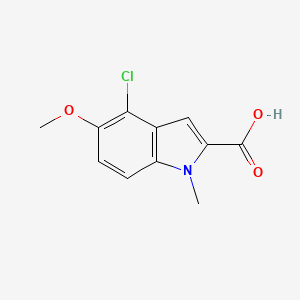

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)

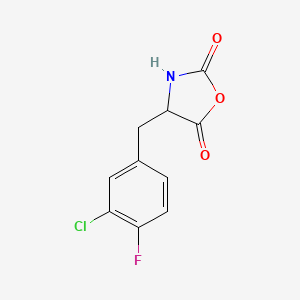
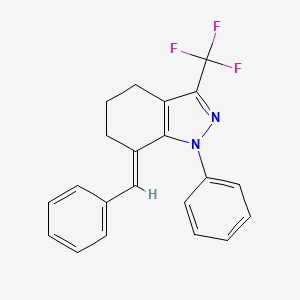
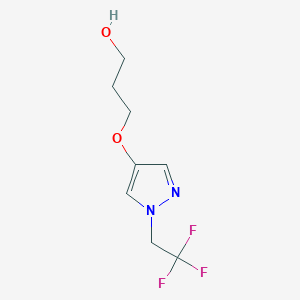
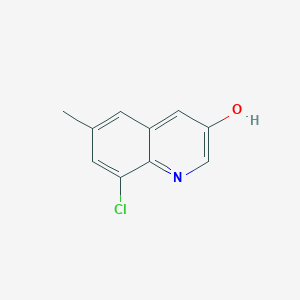

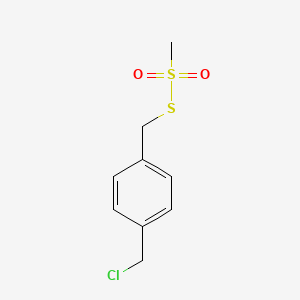
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
